beta-Estradiol 17-acetate

Estrogen Receptor Binding Prodrug Activation Receptor Pharmacology

β-Estradiol 17-acetate is the C17β acetate ester prodrug of 17β-estradiol, offering distinct hydrolysis kinetics and lipophilicity (log P ~4.18) compared to the 3-acetate isomer. This positional isomer is critical for studying prodrug activation, cellular esterase activity, and developing controlled-release drug delivery systems. Substituting with other estradiol esters compromises data integrity due to differing receptor binding and metabolic rates. Ensure reproducible results with this high-purity (≥98%) analytical standard, ideal for endocrinology, pharmacology, and analytical method development.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
CAS No. 1743-60-8
Cat. No. B1662495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Estradiol 17-acetate
CAS1743-60-8
Synonymsestradiol 17 beta-acetate
estradiol 17-acetate
estradiol 17-acetate, (17alpha)-isomer
estradiol 17-acetate, (17beta)-isomer
estradiol 17-acetate, (17beta, monoacetate)-isomer
estradiol 17-acetate, (8alpha,17beta)-isome
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
InChIInChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1
InChIKeyQAHOQNJVHDHYRN-SLHNCBLASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Estradiol 17-acetate (CAS 1743-60-8): A Research-Grade C17β Estradiol Ester Prodrug


Beta-Estradiol 17-acetate (CAS 1743-60-8) is a synthetic estrogen ester, specifically the C17β acetate ester of the endogenous steroid hormone 17β-estradiol [1]. This compound is a pro-drug, designed to be biologically inactive until enzymatic hydrolysis liberates the active 17β-estradiol moiety [2]. It is a positional isomer of the clinically utilized estradiol acetate (3-acetate), but has not been developed as a marketed pharmaceutical [1]. It is primarily used as a research tool in endocrinology and pharmacology to study estrogen receptor signaling, hormone replacement therapy, and reproductive biology .

Why Substituting Beta-Estradiol 17-acetate with Other Estradiol Esters Can Derail Your Research


Substituting beta-Estradiol 17-acetate with other estradiol esters is not a viable option in research applications due to critical differences in receptor binding, hydrolysis kinetics, and lipophilicity. These properties are not interchangeable across the class; for instance, the C17-acetate ester is a positional isomer of the C3-acetate and has distinct physicochemical properties compared to longer-chain esters like valerate [REFS-1, REFS-2]. Directly extrapolating data from other estrogen esters can lead to incorrect conclusions about prodrug activation rates, cellular uptake, and in vivo pharmacokinetics. The specific ester moiety dictates the molecule's fate and function, making targeted procurement essential for reproducible and meaningful results.

Quantitative Differentiation of Beta-Estradiol 17-acetate from Its Closest Analogs


Direct Binding to the Estrogen Receptor: Beta-Estradiol 17-acetate vs. Estradiol Valerate

Beta-Estradiol 17-acetate, despite being a short-chain ester, does not bind directly to the estrogen receptor (ER) in a specific or saturable manner. Under assay conditions that minimize hydrolysis, no specific binding of the C17-valerate ester was observed, and the minimal binding of the acetate ester was attributed to free 17β-estradiol generated by hydrolysis [1]. This confirms that both esters are pro-drugs requiring activation, and direct receptor binding data for the intact esters is not a differentiating factor. The key difference lies in the rate of hydrolysis to the active species, which dictates the onset and duration of action.

Estrogen Receptor Binding Prodrug Activation Receptor Pharmacology

Comparative Physicochemical Properties: Lipophilicity and Estradiol Content

Beta-Estradiol 17-acetate possesses a specific combination of lipophilicity and relative estradiol content that differentiates it from other common estradiol esters. It has a calculated log P of approximately 4.18-4.6 [REFS-1, REFS-2], which is lower than that of estradiol valerate (log P ~5.6-6.3) and estradiol cypionate (log P ~6.9) [1]. Concurrently, its relative estradiol content by weight is 0.87, which is higher than that of estradiol valerate (0.76), estradiol cypionate (0.69), and estradiol benzoate (0.72) [1]. This positions the compound as a moderately lipophilic prodrug with a relatively high payload of active estradiol.

Lipophilicity Physicochemical Properties Prodrug Design

Kinetic Differentiation in Prodrug Hydrolysis: Beta-Estradiol 17-acetate vs. Diacetate

The hydrolysis of beta-Estradiol 17-acetate to yield the active 17β-estradiol is a first-order kinetic process [1]. Critically, the rate constant for this hydrolysis is significantly slower than the initial deacetylation of estradiol-3,17-diacetate. A comparative study found that the rate constant for the metabolism of estradiol-3,17-diacetate to form estradiol acetate was approximately 22 times faster than the subsequent metabolism of estradiol acetate to generate estradiol [1]. This indicates that the 17-acetate ester is more resistant to enzymatic cleavage than the 3-acetate ester, which has implications for the duration of prodrug activation.

Prodrug Hydrolysis Esterase Kinetics Pharmacokinetics

Solubility Profile in Key Research Solvents

Beta-Estradiol 17-acetate exhibits a defined solubility profile that is essential for experimental planning. It is soluble in DMSO at a high concentration of 100 mg/mL (318 mM) and in chloroform at 50 mg/mL , but is only sparingly or slightly soluble in other common solvents like ethyl acetate, methanol, and water [REFS-2, REFS-3]. This solubility behavior is a direct consequence of its specific ester moiety and must be considered when designing stock solutions and in vitro assays.

Solubility Formulation In Vitro Assays

Stability and Storage Requirements

Beta-Estradiol 17-acetate requires specific storage conditions to maintain its integrity. It is recommended to be stored at -20°C in a freezer under an inert atmosphere [1]. This contrasts with the storage recommendations for some other estradiol esters and the parent hormone, which may be stable at room temperature or require only refrigeration. For example, estradiol hemihydrate is often stored at room temperature . The requirement for freezing and inert conditions indicates a higher susceptibility to degradation, likely through hydrolysis or oxidation, and must be strictly adhered to for reproducible results.

Compound Stability Storage Conditions Analytical Standard

Optimal Research and Industrial Applications for Beta-Estradiol 17-acetate (CAS 1743-60-8)


Controlled-Release Formulation Development

Beta-Estradiol 17-acetate's physicochemical properties, including its specific lipophilicity (log P ~4.18-4.6) and its slower rate of hydrolysis relative to the 3-acetate ester, make it a valuable candidate for developing novel controlled-release drug delivery systems [REFS-1, REFS-2]. Its distinct hydrolysis kinetics can be leveraged to achieve a desired release profile of 17β-estradiol, offering an alternative to other estradiol esters for applications like intravaginal rings or subcutaneous implants.

Mechanistic Studies of Prodrug Activation and Esterase Activity

The compound's well-defined role as a pro-drug that requires enzymatic hydrolysis to exert its estrogenic effects makes it an ideal tool for investigating cellular esterase activity and the kinetics of prodrug activation in various tissues [1]. Its resistance to rapid hydrolysis compared to other esters provides a useful window for studying the uptake and intracellular processing of esterified hormones in cell culture models.

Estrogen Receptor Signaling Research in Cell Culture

As a metabolically labile prodrug that releases the endogenous agonist 17β-estradiol, beta-Estradiol 17-acetate is used as a research tool to study estrogen receptor (ERα and ERβ) signaling pathways in cell-based assays [1]. Its application allows researchers to investigate the downstream effects of sustained, low-level ER activation following prodrug hydrolysis, which can be more physiologically relevant than acute exposure to the parent hormone. Its high solubility in DMSO (100 mg/mL) facilitates the preparation of concentrated stock solutions for in vitro work .

Analytical Method Development and Reference Standard

Due to its availability in high purity and its distinct chemical identity (C20H26O3, MW 314.42), beta-Estradiol 17-acetate is employed as an analytical standard or reference material in HPLC and LC-MS methods for quantifying estradiol esters and related compounds in pharmaceutical formulations or biological samples [1]. Its unique retention time and mass spectral signature enable its use as an internal standard or calibration point, ensuring accurate and reproducible quantitative analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Estradiol 17-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.